2-(3,4-Dichlorophenyl)-2-methylpropan-1-amine
Overview
Description
2-(3,4-Dichlorophenyl)-2-methylpropan-1-amine is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylpropan-1-amine structure
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s worth noting that structurally similar compounds have been reported to inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii .
Biochemical Pathways
Compounds with similar structures have been known to disrupt the photosynthetic electron transport chain in photosynthesis .
Pharmacokinetics
Compounds with similar structures are primarily metabolized by the liver and excreted predominantly in urine .
Result of Action
Compounds with similar structures have been reported to disrupt photosynthesis, reducing the ability of the plant to turn light energy into chemical energy .
Action Environment
It’s worth noting that environmental factors can significantly influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Based on its structural features, it can be hypothesized that it may interact with a range of enzymes, proteins, and other biomolecules . The dichlorophenyl group could potentially participate in hydrophobic interactions, while the amine group might be involved in hydrogen bonding or ionic interactions .
Cellular Effects
It is plausible that the compound could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dichlorophenyl)-2-methylpropan-1-amine at different dosages in animal models have not been reported yet. Future studies should explore potential threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are yet to be identified. It would be interesting to investigate whether the compound interacts with specific enzymes or cofactors, and whether it affects metabolic flux or metabolite levels .
Subcellular Localization
It would be interesting to investigate whether the compound has any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2-methylpropan-1-amine typically involves the reaction of 3,4-dichlorophenylacetonitrile with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated reactors can enhance the scalability of the production process, making it feasible for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reagents like chlorine (Cl2) and bromine (Br2) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dichlorophenyl ketones, while reduction can produce amine derivatives.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dichlorophenyl)ethylamine
- 2-(3,4-Dichlorophenyl)propylamine
- 2-(3,4-Dichlorophenyl)butylamine
Uniqueness
2-(3,4-Dichlorophenyl)-2-methylpropan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-2-methylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N/c1-10(2,6-13)7-3-4-8(11)9(12)5-7/h3-5H,6,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZDVAOFDODOOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89655-70-9 | |
Record name | 2-(3,4-dichlorophenyl)-2-methylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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